molecular formula C20H20BrN3O2 B277185 N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B277185
M. Wt: 414.3 g/mol
InChI Key: URPYJNZPSWRIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as BDOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDOB is a synthetic compound that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to act through the modulation of the GABAergic system. N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been reported to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This leads to an increase in the inhibitory tone in the brain, resulting in its pharmacological effects.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been reported to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been reported to have analgesic effects, which may be due to its ability to enhance the activity of GABA-A receptors in the spinal cord. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been reported to have anticonvulsant effects, which may be due to its ability to enhance the activity of GABA-A receptors in the brain.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is also relatively stable and has a long shelf-life, which makes it suitable for use in long-term experiments. However, N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, which makes it difficult to interpret its pharmacological effects.

Future Directions

There are several potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved pharmacological properties. Another area of interest is the study of the long-term effects of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, particularly in the context of neurodegenerative diseases. Additionally, the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be further explored to gain a better understanding of its pharmacological effects. Overall, N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has significant potential for use in scientific research, and further studies are warranted to fully explore its potential applications.

Synthesis Methods

N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been synthesized through a variety of methods, including the reaction of 4-bromo-2,6-dimethylphenylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the coupling with butanoyl chloride. The resulting compound was purified through column chromatography to obtain N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. Other methods have also been reported, including the reaction of 4-bromo-2,6-dimethylphenylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide, followed by the coupling with butanoyl chloride.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in scientific research. It has been reported to have a variety of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta peptides and alpha-synuclein.

properties

Molecular Formula

C20H20BrN3O2

Molecular Weight

414.3 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C20H20BrN3O2/c1-13-11-16(21)12-14(2)19(13)22-17(25)9-6-10-18-23-20(24-26-18)15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,22,25)

InChI Key

URPYJNZPSWRIGW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)C)Br

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.